N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid
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Overview
Description
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid, also known as N-alpha-trityl-D-homoserine diethylammonium salt, is a compound used primarily in peptide synthesis. It is a trityl-protected amino acid derivative, which means it has a trityl group attached to protect the amino acid during chemical reactions. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid involves the protection of the amino acid homoserine with a trityl group. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane. The resulting trityl-protected homoserine is then converted to its diethylammonium salt form by reacting with diethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The trityl group can be removed under oxidative conditions.
Reduction: The compound can be reduced to remove the trityl group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like trifluoroacetic acid (TFA) in dichloromethane are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used.
Substitution: Reagents like Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid homoserine and various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid involves the protection of the amino acid homoserine during chemical reactions. The trityl group prevents unwanted side reactions by blocking reactive sites on the amino acid. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides. The diethylammonium salt form enhances the solubility and stability of the compound, making it easier to handle in laboratory and industrial settings .
Comparison with Similar Compounds
Similar Compounds
Trt-Lys(Trt)-OH: Another trityl-protected amino acid used in peptide synthesis.
Trt-Orn(Trt)-OH: Similar to N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid but with ornithine as the amino acid.
Trt-Ser(Trt)-OH: A trityl-protected serine derivative used in similar applications.
Uniqueness
This compound is unique due to its specific use of homoserine as the amino acid. This provides distinct properties and reactivity compared to other trityl-protected amino acids. Its diethylammonium salt form also offers advantages in terms of solubility and stability, making it a preferred choice in certain peptide synthesis applications.
Properties
IUPAC Name |
N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.C4H11N/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-3-5-4-2/h1-15,21,24-25H,16-17H2,(H,26,27);5H,3-4H2,1-2H3/t21-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXRWVYGHBZAGX-BOXHHOBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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